molecular formula C13H16BrFO3 B7991047 Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate

Cat. No.: B7991047
M. Wt: 319.17 g/mol
InChI Key: REQODQMCQAISAB-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate (CAS: 1960405-25-7) is an ester derivative characterized by a pentanoate backbone substituted with a phenoxy group bearing bromine and fluorine at the 4- and 2-positions, respectively. This compound is part of a broader class of halogenated phenoxy esters, which are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

ethyl 5-(4-bromo-2-fluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFO3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(14)9-11(12)15/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQODQMCQAISAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Substituent Effects on Halogen Composition

Compound Name Substituents (Phenoxy Group) Molecular Formula CAS Number Key Properties/Applications References
Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate 4-Br, 2-F C₁₃H₁₅BrFO₃ 1960405-25-7 Discontinued; potential therapeutic use inferred from analogs
Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate 4-Cl, 2-F C₁₃H₁₅ClFO₃ 886860-77-1 Higher polarity than bromo analog; discontinued
Ethyl 5-(2,4-difluoro-phenoxy)pentanoate 2-F, 4-F C₁₃H₁₅F₂O₃ 1443344-94-2 Increased electron-withdrawing effects; lab use only
Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate 2-Cl, 4-F C₁₃H₁₅ClFO₃ 1443322-98-2 Steric hindrance alters reactivity; commercial suppliers available

Key Observations :

  • This may enhance membrane permeability in biological systems .
  • Electron-Withdrawing Effects: Fluorine’s strong electron-withdrawing nature stabilizes the phenoxy group, influencing reactivity in nucleophilic substitutions. Difluoro derivatives (e.g., 2,4-difluoro) exhibit enhanced stability in synthetic intermediates .

Biological Activity

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxy group with bromine and fluorine substituents, linked to a pentanoate chain. Its molecular formula is C₁₃H₁₄BrF O₂, with a molecular weight of approximately 303.18 g/mol. The presence of halogen atoms significantly influences its reactivity and biological properties, making it a candidate for various therapeutic applications.

This compound's biological activity is hypothesized to arise from its ability to interact with specific biological targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing the corresponding acid that may modulate enzyme activity. The halogen substituents enhance binding affinity, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that the bromine and fluorine substituents can enhance the compound's ability to inhibit bacterial growth by affecting membrane permeability or enzyme function .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed that the halogen substituents may modulate inflammatory pathways, making it a potential candidate for treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity This compound demonstrated significant inhibition of Pseudomonas aeruginosa T3SS-mediated secretion, indicating potential as an antimicrobial agent .
Anti-inflammatory Research In vitro assays showed that the compound reduced pro-inflammatory cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory effects .
Structure-Activity Relationship (SAR) Variations in substituents on the phenoxy ring were shown to significantly impact biological activity, with bromine providing unique reactivity compared to other halogens .

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